3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester
Overview
Description
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a radical approach . Protodeboronation is a key step in many chemical transformations, including the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations .
Pharmacokinetics
While they are usually bench stable and easy to purify, their increased stability can make the removal of the boron moiety at the end of a sequence challenging . Moreover, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds. The protodeboronation process also allows for transformations like the formal anti-Markovnikov alkene hydromethylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the pH of the environment strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts and aryl halides to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and organic materials. Additionally, it can interact with enzymes such as esterases, which can hydrolyze the ester bond, releasing the active boronic acid . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of functional groups.
Cellular Effects
In cellular contexts, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, its interaction with specific proteins can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also activate certain enzymes by stabilizing their active conformations. At the molecular level, these interactions often involve the formation of boronate complexes with hydroxyl or amino groups on proteins and nucleic acids . These complexes can lead to changes in enzyme activity and gene expression patterns.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can vary. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the release of the active boronic acid . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. Its stability and activity can decrease over time due to degradation processes.
Preparation Methods
The synthesis of 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester typically involves the reaction of 3-(benzyloxy)-5-bromophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the esterification process . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach or catalytic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form corresponding hydrocarbons under specific conditions.
Scientific Research Applications
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds and probes for studying biological processes.
Medicinal Chemistry: The compound is utilized in the design and synthesis of potential therapeutic agents.
Comparison with Similar Compounds
Similar compounds to 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 3-(benzyloxy)phenylboronic acid pinacol ester . These compounds share similar reactivity and applications but differ in their substituents, which can influence their specific reactivity and suitability for particular reactions. The unique combination of the benzyloxy and bromophenyl groups in this compound provides distinct advantages in certain synthetic applications, such as increased reactivity and selectivity in coupling reactions .
Properties
IUPAC Name |
2-(3-bromo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOPFGNGWAAXBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139992 | |
Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-34-0 | |
Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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